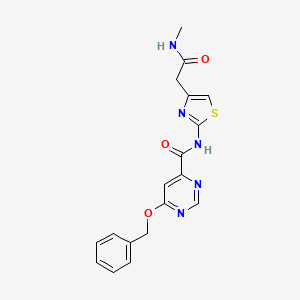

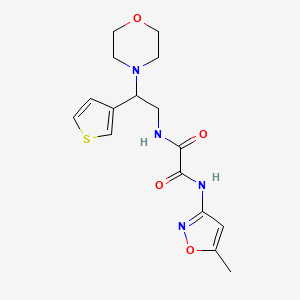

![molecular formula C13H14N2O2 B2765489 [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine CAS No. 953738-92-6](/img/structure/B2765489.png)

[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine” consists of a pyridine ring attached to a methoxyphenol group via a methanamine linker. The InChI code for this compound is 1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H .Physical And Chemical Properties Analysis

“[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine” is a compound with a molecular weight of 230.267. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature I have access to.Applications De Recherche Scientifique

Synthesis of Aromatic Ketones

Aromatic ketones are crucial intermediates in pharmaceuticals, and the compound can be utilized in the synthesis of pyridin-2-yl-methanones. This process is facilitated by copper catalysis, which enables the direct oxidation of Csp3-H bonds with water under mild conditions . This method is significant for its environmentally friendly approach, avoiding hazardous oxidants and high temperatures.

Development of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides have varied medicinal applications. The compound can be transformed into N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions . This pathway is attractive for its simplicity and the avoidance of heavy metals.

Creation of 3-Bromoimidazo[1,2-a]pyridines

The compound serves as a precursor for the synthesis of 3-bromoimidazo[1,2-a]pyridines, which are synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . These structures are noteworthy for their pharmaceutical potential and can be further modified into various skeletons.

Organic Intermediate for Borate and Sulfonamide Groups

This compound acts as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . These groups are essential in various chemical reactions, including those that lead to the creation of new pharmaceuticals.

Catalysis Research

The compound’s structure allows it to be used in catalysis research, particularly in studies involving copper catalysis. Its reactivity can provide insights into the mechanisms of Csp3-H oxidation, which is a topic of interest in the development of new catalytic processes .

Water-Involving Oxidation Reactions

Due to its ability to participate in water-involving oxidation reactions, the compound is valuable for studying new methods of oxidation that are more sustainable and less reliant on traditional oxidants . This has implications for green chemistry and the development of eco-friendly synthetic methods.

Orientations Futures

While specific future directions for “[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine” are not available, similar compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities . This suggests potential future directions in the development of novel heterocyclic compounds with potential biological activities.

Propriétés

IUPAC Name |

[2-(3-methoxyphenoxy)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-11-5-2-6-12(8-11)17-13-10(9-14)4-3-7-15-13/h2-8H,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBZHWHXKSGEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=CC=N2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

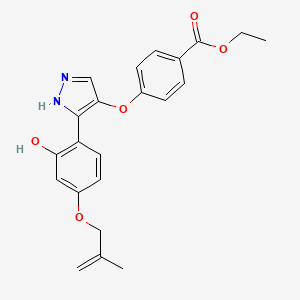

![Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

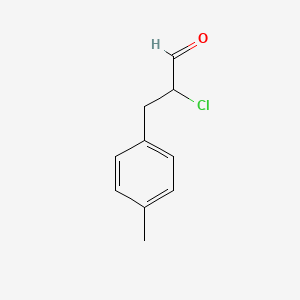

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765413.png)

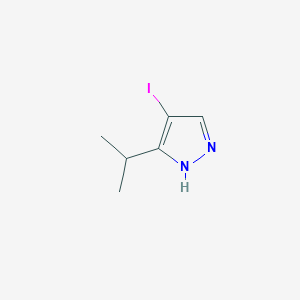

![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)

![2,5-difluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2765424.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2765426.png)

![N-methyl-N'-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea](/img/structure/B2765427.png)